
Isomannide dinitrate
Overview
Description
Isomannide dinitrate, also known as 1,4:3,6-dianhydro-2,5-di-O-nitro-D-mannitol, is a chemical compound derived from D-mannitol. It is a bicyclic molecule with a rigid structure, containing two nitrate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isomannide dinitrate can be synthesized through the nitration of isomannide. The process involves the reaction of isomannide with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow nitration process. This method ensures better control over reaction conditions and improves the yield and purity of the product. The nitration is followed by purification steps, including crystallization and recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isomannide dinitrate undergoes various chemical reactions, including:
Reduction: The nitrate groups can be reduced to form isomannide or its derivatives.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields isomannide or its partially reduced derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Isomannide dinitrate is primarily recognized for its role as a vasodilator. It is utilized in the treatment of conditions such as angina pectoris and congestive heart failure. The compound functions by relaxing vascular smooth muscle, which leads to the dilation of peripheral arteries and veins. This effect reduces venous return to the heart, thereby decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure.
Clinical Studies
- Treatment of Angina Pectoris : this compound has been shown to be effective in managing angina symptoms. In clinical trials, it demonstrated a significant reduction in myocardial oxygen demand and improved exercise tolerance in patients with coronary artery disease .
- Congestive Heart Failure : A randomized trial indicated that high doses of this compound administered intravenously were more effective than furosemide alone in controlling severe pulmonary edema, reducing the need for mechanical ventilation and incidence of myocardial infarction .
- Transdermal Applications : Research has explored the use of transdermal ointments containing this compound for relaxing superficial veins, suggesting potential applications in procedures requiring venepuncture .
Chemical and Pharmaceutical Applications
Isomannide, as a chiral carbohydrate, serves as a valuable building block in various chemical syntheses:
- Polymer Synthesis : Isomannide derivatives are employed as monomers in the production of biodegradable polymers. These polymers have applications ranging from drug delivery systems to environmentally friendly materials .
- Chiral Auxiliaries : In asymmetric synthesis, isomannide acts as a chiral auxiliary, facilitating the creation of enantiomerically pure compounds. This is crucial in the pharmaceutical industry for developing drugs with desired biological activity .
- Catalysis : Isomannide derivatives have been utilized as catalysts in organic reactions, enhancing reaction efficiency and selectivity .
Data Summary
Application Area | Specific Use Cases | Key Findings/Results |
---|---|---|
Pharmacology | Treatment of angina pectoris | Significant reduction in myocardial oxygen demand |
Management of congestive heart failure | Reduced need for mechanical ventilation | |
Transdermal ointment for venous dilation | Relaxation of superficial veins observed | |
Chemical Synthesis | Building blocks for biodegradable polymers | Effective in drug delivery systems |
Chiral auxiliaries in asymmetric synthesis | Facilitates creation of enantiomerically pure compounds | |
Catalysts in organic reactions | Improved reaction efficiency |
Mechanism of Action
The mechanism of action of isomannide dinitrate involves the release of nitric oxide upon reduction. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
Isosorbide dinitrate: A similar compound used as a vasodilator in the treatment of angina pectoris.
Isosorbide mononitrate: Another nitrate ester with similar pharmacological properties but different pharmacokinetics.
Uniqueness: Isomannide dinitrate is unique due to its rigid bicyclic structure and the presence of two nitrate groups.
Biological Activity
Isomannide dinitrate (IMD) is a compound of significant interest in pharmacology, particularly due to its role as a vasodilator. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
This compound acts primarily as a vasodilator , inducing relaxation of vascular smooth muscle. This mechanism leads to decreased venous return to the heart and reduced left ventricular end-diastolic pressure, which alleviates symptoms associated with conditions like angina pectoris by improving blood flow to the myocardium. The compound is metabolized in the liver, exhibiting variable bioavailability ranging from 10% to 90%, which is largely attributed to extensive first-pass metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption with peak serum concentrations typically reached within one hour post-administration.
- Bioavailability : Highly variable due to first-pass metabolism; average bioavailability is around 25% .
- Half-life : Approximately one hour, with clearance affected by denitration to active metabolites such as 2-mononitrate and 5-mononitrate .
Clinical Applications
This compound is primarily utilized in the management of cardiovascular disorders, particularly:
- Angina Pectoris : It is effective in reducing cardiac workload and improving oxygen delivery to myocardial tissues.
- Heart Failure : Clinical studies have shown its efficacy in combination therapies for heart failure, particularly in African American populations where it has been associated with reduced morbidity and mortality .
Case Studies and Research Findings
- Tolerance Development : A study investigating the effects of various dosing regimens found that frequent administration (every 4-6 hours) led to early attenuation of hemodynamic response due to tolerance development. However, a regimen allowing for a washout period demonstrated preserved hemodynamic response .
- Combination Therapy : Research has indicated that combining this compound with hydralazine significantly improves outcomes in patients with advanced heart failure. In a study involving over 1,000 patients, those receiving the combination therapy had a lower mortality rate compared to those on placebo (6.2% vs. 10.2%) and showed improved quality of life metrics .
- Animal Studies : In animal models, this compound has shown potential as an antidote for cyanide poisoning, demonstrating improved survival rates when administered shortly after exposure .
Comparative Analysis
The following table summarizes the pharmacological properties and clinical implications of this compound compared to other nitrates:
Property | This compound | Isosorbide Dinitrate | Nitroglycerin |
---|---|---|---|
Mechanism | Vasodilation | Vasodilation | Vasodilation |
Bioavailability | 10% - 90% | ~25% | ~30% |
Half-life | ~1 hour | ~1 hour | ~3-5 minutes |
Primary Indication | Angina, Heart Failure | Angina | Angina, Acute MI |
Tolerance Development | Yes | Yes | Yes |
Properties
IUPAC Name |
[(3R,3aS,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315109 | |
Record name | Isomannide dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-43-9 | |
Record name | Isomannide dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomannide dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomannide dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isomannide Dinitrate exert its vasodilatory effects?
A1: this compound, like other organic nitrates, acts as a prodrug, releasing nitric oxide (NO) within the body [, ]. While the exact mechanism remains partially unclear, this NO release is believed to activate soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells []. This, in turn, induces vasodilation, reducing blood pressure and improving blood flow.
Q2: How does the structure of this compound relate to its pharmacological activity compared to its isomers?
A2: this compound is one of three isomers, alongside Isosorbide Dinitrate and Isoidide Dinitrate, all derived from the sugar alcohol dianhydrosorbitol. While all three isomers possess vasodilatory properties, subtle structural differences impact their potency [, , ]. Isoidide Dinitrate, for instance, generally exhibits higher vasodilatory potency than this compound and Isosorbide Dinitrate. These differences are likely attributed to variations in lipophilicity, affecting their pharmacokinetic properties and interactions with their biological targets [, ].
Q3: Are there specific analytical methods for quantifying this compound and its metabolites in biological samples?
A3: Yes, sensitive and specific methods, such as gas chromatography coupled with electron capture detection (GC-ECD), have been developed for quantifying this compound and its metabolites in plasma samples []. These methods often involve extraction steps using solvents like dichloromethane and employ internal standards like o-nitrobenzyl alcohol for accurate quantification.
Q4: Has this compound been investigated for its potential use in applications beyond its vasodilatory effects?
A4: While primarily recognized for its role as a vasodilator, research on this compound extends beyond this application. One study explored its use in a chemical reaction known as flash vacuum thermolysis. This process, involving high temperatures and low pressure, led to the cleavage of this compound and the formation of 1,4,3,6-dianhydromannopyranose, a cyclic sugar derivative []. This highlights the potential of this compound as a precursor in synthetic organic chemistry.
Q5: What are some considerations regarding the stability and potential contamination risks associated with this compound?
A5: While this compound serves as a valuable tool in research and medicine, considerations regarding its stability and potential contamination risks are crucial. One study highlighted the risk of plasma sample contamination by plasticizers, particularly di(2-ethylhexyl)phthalate, originating from plastic syringes during sample collection []. This contamination can interfere with the accurate analysis of this compound and other compounds. Therefore, employing appropriate materials and techniques during sample handling and analysis is vital to ensure data integrity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.